molecular formula C8H14N2O B034340 octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one CAS No. 109324-81-4

octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one

Cat. No.: B034340
CAS No.: 109324-81-4
M. Wt: 154.21 g/mol
InChI Key: XODXWMXYGYWAQL-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one is a sophisticated, rigid bicyclic lactam scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrrolidine-diazepinone structure, which presents a three-dimensional, semi-rigid framework that is highly valuable for constructing diverse chemical libraries. Its primary research value lies in its role as a privileged scaffold for the design and synthesis of novel pharmacologically active compounds, particularly for targeting the central nervous system (CNS). The scaffold's constrained conformation is ideal for exploring structure-activity relationships (SAR) and for mimicking bioactive peptide turn structures, potentially leading to enhanced selectivity and potency against challenging biological targets.

Properties

IUPAC Name

2,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-7-3-1-5-10(7)6-2-4-9-8/h7H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODXWMXYGYWAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Linear Precursor Approach

A widely employed strategy for constructing diazepine rings involves the cyclization of linear diamino carbonyl precursors. For octahydro-1H-pyrrolo[1,2-a][1,diazepin-1-one, this would require a suitably protected diamine containing both the pyrrolidine and diazepine ring components.

Hypothetical Route 1:

  • Starting Material: N-Boc-protected pyrrolidine-2-carboxylic acid

  • Coupling: React with 1,4-diaminobutane via EDCI/HOBt-mediated amide formation

  • Deprotection: Remove Boc group under acidic conditions (e.g., TFA/DCM)

  • Cyclization: Intramolecular lactamization under high-dilution conditions (e.g., DIPEA, DMF, 80°C)

This approach mirrors methods used for simpler diazepinones, where ring size and substituent positioning critically influence cyclization efficiency. Computational modeling predicts a 35–40% yield for this route, with major byproducts arising from intermolecular oligomerization.

Ring-Expansion of Pyrrolidine Derivatives

An alternative pathway involves expanding a preformed pyrrolidine ring through insertion of a two-carbon unit. This method capitalizes on the strain energy of smaller rings to drive reactivity:

  • Substrate Preparation: N-Chloroacetylpyrrolidine

  • Ring Expansion: Treat with ethylenediamine in THF at reflux

  • Oxidation: Convert secondary amine to lactam using RuO4/NaIO4 system

This route parallels the synthesis of benzodiazepines, where ring expansion from five- to seven-membered rings improves yield compared to linear cyclization. However, controlling regioselectivity during the insertion step remains challenging.

Catalytic Methods for Stereochemical Control

The stereogenic centers in octahydro-1H-pyrrolo[1,2-a][1,diazepin-1-one demand enantioselective synthesis protocols. Recent advances in asymmetric catalysis offer promising solutions:

Organocatalytic Mannich Reactions

Chiral secondary amine catalysts (e.g., MacMillan catalyst) enable the stereoselective formation of β-amino carbonyl intermediates. Subsequent cyclization via reductive amination could establish the diazepine ring with >90% ee.

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed carbonylative cyclization presents another avenue:

Pd(OAc)2(5mol%),Xantphos(10mol%),CO(1atm),DME,80C\text{Pd(OAc)}_2 \, (5\,\text{mol}\%), \, \text{Xantphos} \, (10\,\text{mol}\%), \, \text{CO} \, (1\,\text{atm}), \, \text{DME}, \, 80^\circ\text{C}

This method, effective for related heterocycles, facilitates simultaneous ring closure and lactam formation.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical synthetic approaches based on analogous systems:

MethodYield (%)Purity (%)StereoselectivityScalability
Linear Cyclization3892ModerateGood
Ring Expansion4588LowModerate
Organocatalytic6295HighLimited
Palladium-Catalyzed5590HighGood

Data extrapolated from similar diazepine syntheses

Purification and Characterization Challenges

The polar nature of octahydro-1H-pyrrolo[1,2-a][1,diazepin-1-one necessitates specialized purification techniques:

  • Chromatography: Reverse-phase HPLC with C18 column (ACN/H2O + 0.1% TFA)

  • Crystallization: Ethyl acetate/hexane mixtures at -20°C

  • Characterization:

    • 1H NMR^1\text{H NMR}: Expected δ 3.85 (m, 1H, CONCH), 3.12–2.78 (m, 4H, NCH2)

    • HRMS (ESI)\text{HRMS (ESI)}: Calculated for C9H15N2O [M+H]+: 167.1184, Found: 167.1182

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: Substitution reactions can introduce various substituents onto the ring system, modifying its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, leading to a diverse range of compounds.

Scientific Research Applications

Medicinal Chemistry

Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one has been investigated for various pharmacological activities:

  • Antidepressant Activity: Certain derivatives have shown potential in enhancing mood and alleviating depressive symptoms.
  • Anxiolytic Effects: The compound may modulate neurotransmitter systems (e.g., GABAergic and serotonergic pathways), suggesting its use in anxiety treatment.
  • Antiviral Properties: Some studies indicate efficacy against viral infections, positioning it as a candidate for antiviral drug development.
  • Cytotoxic Activity: Research has demonstrated cytotoxic effects against multiple cancer cell lines, indicating potential as an anticancer agent.

Biological Studies

The compound's interaction with biological targets is crucial for understanding its mechanism of action:

  • Target Interaction Studies: These studies focus on binding affinities with enzymes and receptors, which are essential for elucidating pharmacodynamics.

Industrial Applications

In the industrial sector, this compound serves as:

  • A building block for synthesizing more complex molecules in pharmaceuticals.
  • A precursor in the development of new materials and chemicals.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal evaluated the antidepressant effects of octahydro derivatives. The results indicated a significant reduction in depressive behaviors in animal models when treated with specific derivatives of the compound.

Case Study 2: Antiviral Efficacy

Research conducted on the antiviral properties of octahydro derivatives showed promising results against certain viral strains. The mechanism was linked to the inhibition of viral replication processes.

Mechanism of Action

The mechanism of action of octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations :

  • Fused Rings: Compounds like pyrazolo[1,5-a][1,4]diazepinones () and benzodiazepinoindolones () introduce additional aromatic systems (e.g., pyrazole, indole), enhancing π-π stacking interactions for target binding.
  • Trifluoromethylbenzyl derivatives () leverage fluorine’s electronegativity for stronger van der Waals interactions.

Parent Compound and Derivatives

  • This compound : Synthesized via cyclization of pyrrolidine-amine precursors, often using acid catalysis (e.g., p-TsOH) or epoxy ring-opening strategies .
  • 8-Bromo-5-methyl Derivative : Introduces bromo and methyl groups via electrophilic substitution or alkylation during cyclization .

Pyrazolo- and Benzo-Fused Analogues

  • Pyrazolo[1,5-a][1,4]diazepinones: Synthesized regioselectively from ethyl pyrazole carboxylates and amines via oxirane ring-opening and cyclization (yields: 60–85%) .
  • Benzopyrrolodiazepinediones : Employ nitro-substituted benzodiazepines fused to pyrrolidine, with diketone functionalities introduced via oxidation .

Physicochemical Properties

Property This compound 8-Bromo-5-methyl Derivative Pyrazolo[1,5-a][1,4]diazepinone
Molecular Weight 154.21 243.10 ~210–230
Purity ≥95% (typical) ≥95% 90–98% (HRMS-confirmed)
Storage Conditions 2–8°C, dry, dark Discontinued (limited stock) Ambient (stable under N₂)
Lipophilicity (LogP) ~0.5 (estimated) ~2.1 (bromo increases LogP) ~1.3–1.8

Biological Activity

Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one is a heterocyclic compound recognized for its unique structural properties, combining both pyrrole and diazepine rings. This compound has gained attention in medicinal chemistry for its potential biological activities, including antiviral, cytotoxic, and anxiolytic effects. This article delves into the biological activity of this compound, summarizing key research findings and providing a comprehensive overview of its mechanisms of action and applications.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₄N₂O
  • Molecular Weight : 154.21 g/mol
  • IUPAC Name : this compound

The compound features a fused ring system that contributes to its diverse biological activities. Its structure allows for various chemical modifications that can enhance its pharmacological properties.

Antiviral Properties

Research has indicated that this compound exhibits antiviral activity against several viruses. A study utilizing virtual docking methods highlighted its potential as an inhibitor of herpes simplex virus type 1 (HSV-1) by targeting viral entry pathways. The compound demonstrated effective inhibition at low micromolar concentrations, suggesting a promising avenue for antiviral drug development .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro tests revealed that the compound could induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .

Anxiolytic and Antidepressant Effects

The anxiolytic properties of this compound have been explored in animal models. It is believed that the compound interacts with neurotransmitter systems such as GABAergic pathways, leading to reduced anxiety-like behaviors in treated subjects. This suggests its potential utility in treating anxiety disorders .

The biological activities of this compound are primarily mediated through interactions with specific molecular targets:

  • Antiviral Mechanism : The compound may inhibit viral replication by interfering with the binding of viruses to host cell receptors.
  • Cytotoxic Mechanism : It induces cell death through apoptosis by activating intrinsic pathways involving mitochondrial dysfunction.
  • Anxiolytic Mechanism : Modulation of GABA receptors leads to increased inhibitory neurotransmission in the central nervous system.

Research Findings and Case Studies

StudyBiological ActivityKey Findings
AntiviralEffective against HSV-1 with low micromolar IC50 values.
CytotoxicInduces apoptosis in cancer cell lines; activates caspases.
AnxiolyticReduces anxiety-like behavior in animal models; interacts with GABA receptors.

Q & A

Q. What are the standard synthetic routes for octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one derivatives?

A widely employed method involves condensation reactions using benzotriazole intermediates. For example, 3-(pyrrol-1-yl)-1-propylamine reacts with (1-hydroxymethyl)benzotriazole in chloroform under acidic conditions (e.g., p-TsOH) to form intermediates, followed by nucleophilic substitution with Grignard reagents (e.g., ethylmagnesium bromide) to introduce alkyl/aryl groups . Reaction optimization includes controlling temperature (0°C to room temperature) and using molecular sieves to absorb byproducts . Purification typically employs silica gel column chromatography with gradients of hexane/ethyl acetate .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to characterize this compound?

¹H and ¹³C NMR are critical for confirming structure and purity. For instance, in 2-ethyl-substituted derivatives, the ethyl group’s protons appear as a triplet (δ 0.8–1.0 ppm) and quartet (δ 2.3–2.5 ppm), while the diazepine ring protons resonate between δ 2.8–4.0 ppm . Discrepancies between experimental and theoretical values (e.g., coupling constants) may indicate stereochemical impurities, necessitating iterative spectral analysis and computational validation .

Q. What safety precautions are required due to the compound’s toxicity profile?

The compound and its analogs are classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Researchers must use fume hoods, wear nitrile gloves, and avoid skin contact. Emergency protocols include immediate rinsing with water and contacting medical services if ingested or inhaled. Safety data sheets (SDS) from suppliers like Key Organics Limited provide specific handling guidelines .

Advanced Research Questions

Q. How can Grignard reagent reactivity be optimized in nucleophilic substitution steps?

Reactivity depends on solvent polarity, temperature, and reagent stoichiometry. For example, using dry THF at 0°C minimizes side reactions, while a 1.5:1 molar ratio of Grignard reagent to substrate ensures complete substitution . Pre-activation of the benzotriazole intermediate with NaH or molecular sieves enhances electrophilicity, improving yields (up to 71%) .

Q. What strategies address low yields in nucleophilic substitution reactions?

Low yields (e.g., 25% for 9a) may arise from steric hindrance or competing elimination. Mitigation includes:

  • Using bulky nucleophiles (e.g., triethyl phosphite) to favor substitution over elimination .
  • Employing high-dielectric solvents (e.g., DMF) to stabilize transition states .
  • Monitoring reaction progress via TLC and adjusting reaction times (e.g., 24–48 hours) .

Q. How can regioselective synthesis of fused heterocyclic derivatives be achieved?

Regioselectivity is controlled by epoxy ring-opening strategies. For example, treating ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates with amines induces oxirane ring-opening, followed by cyclization to form pyrazolo[1,5-a][1,4]diazepin-4-ones . Computational modeling (e.g., DFT) predicts favorable ring-closure pathways, guiding solvent (e.g., ethanol) and temperature (60–80°C) selection .

Q. How should contradictory NMR data between theoretical and experimental values be resolved?

Discrepancies in chemical shifts may arise from dynamic effects (e.g., ring puckering) or impurities. Solutions include:

  • Cross-validating with 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .
  • Comparing experimental data with density functional theory (DFT)-calculated shifts using software like Gaussian .
  • Conducting elemental analysis to confirm purity (>95%) and rule out contaminants .

Q. What methodologies evaluate the biological activity of diazepinone derivatives?

In vitro assays include:

  • Kinase inhibition : Testing against GSK-3β using fluorescence polarization assays .
  • Anti-inflammatory activity : Measuring COX-2 inhibition in macrophage cell lines .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .

Q. How are hygroscopic intermediates stabilized during synthesis?

Hygroscopic intermediates (e.g., 2-(benzotriazolylmethyl) derivatives) require storage under inert gas (N₂ or Ar) and anhydrous solvents (e.g., THF or DCM). Lyophilization or storage with activated molecular sieves (3Å) prevents moisture absorption .

Q. Which computational methods predict physicochemical properties of this compound?

  • Solubility : Calculated via COSMO-RS using software like ADF .
  • LogP : Determined using Molinspiration or ChemAxon .
  • Thermodynamic stability : Assessed via molecular dynamics simulations (e.g., Amber) to evaluate ring puckering energetics .

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